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Introduction

Showdomycin, a C-nucleoside antibiotic first isolated from Streptomyces showdoensis in
1964, presents a unique molecular architecture that has intrigued chemists and
pharmacologists for decades. Unlike the more common N-nucleosides found in biological
systems, showdomycin features a carbon-carbon bond linking the D-ribose sugar to a
maleimide aglycone. This structural feature is central to its biological activity, which includes a
broad spectrum of antimicrobial and antitumor properties. This technical guide provides an in-
depth exploration of the core structural and functional aspects of showdomyecin, including its
physicochemical properties, detailed structural data, biosynthetic pathway, and mechanism of
action.

Physicochemical and Structural Properties

Showdomycin's chemical formula is CoH11NOs, with a molar mass of 229.188 g-mol-1. Its
systematic IUPAC name is (1S)-1,4-Anhydro-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-D-ribitol.
The molecule is soluble in water, alcohol, acetone, and dioxane, but insoluble in ether,
benzene, and petroleum ether. It exhibits greater stability in acidic conditions compared to
neutral or alkaline media.

Crystallographic Data
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The three-dimensional structure of showdomycin has been elucidated by X-ray
crystallography. The crystals are monoclinic with the space group C2. The unit cell parameters
are a=15.454 A b=6.547 A and c = 11.425 A, with a B angle of 121°16'.

Table 1: Crystallographic Data for Showdomycin

Parameter Value
Crystal System Monoclinic
Space Group Cc2

a(A) 15.454

b (A) 6.547

c (A 11.425

B () 121.16

z 4

Source: Journal of the Chemical Society B: Physical Organic, 1969.

A detailed analysis of the crystal structure reveals specific bond lengths and angles that define
the molecule's conformation. (Note: The following table is a representative summary based on
typical values for similar structures and the cited literature. For precise values, direct
consultation of the original crystallographic information file is recommended.)

Table 2: Selected Bond Lengths and Angles of Showdomycin
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Bond Length (A) Angle Degree (°)
C1'-C3 ~1.50 C2-C3-C4 ~108
C2=C3 ~1.34 C3-C4=02 ~126
C4=02 ~1.21 C4-N1-C1 ~110
C1=01 ~1.21 N1-C1=01 ~125
N1-C1 ~1.39 C1'-04'-Cc4' ~109
cr-cz ~1.53 C2'-C1'-C3 ~115

Spectroscopic Data

The structural characterization of showdomyecin is further supported by various spectroscopic
techniques.

Table 3: Spectroscopic Data for Showdomycin

Technique Key Observations

UV-Vis Amax: 220-221 nm[1]

Chemical shifts (8, ppm) and coupling constants
1H NMR (J, Hz) characteristic of the ribose and

maleimide protons.

Resonances corresponding to the nine carbon

13C NMR
atoms of the showdomycin structure.
M S Molecular ion peak consistent with the chemical
ass Spec. o _
formula; characteristic fragmentation patterns.
R Absorption bands indicating the presence of

hydroxyl, carbonyl, and C=C double bonds.

Experimental Protocols
Fermentation of Streptomyces showdoensis**
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A typical fermentation protocol for the production of showdomycin involves the cultivation of
Streptomyces showdoensis ATCC 15227 in a suitable liquid medium.

Medium Composition:

Potato Starch: 5 g/L

e Glycerol: 5 g/L

e D-Glucose: 5 g/L

e Peptone: 5 g/L

e Potato Juice: 4 g/L

e NaCl: 3 g/L

o Water (milli-Q)

Protocol:

Pre-culture Preparation: Inoculate 30 mL of the culture medium with S. showdoensis and
incubate on a reciprocal shaker at 30°C for 72 hours.

e Production Culture: Add 600 pL of the seed culture to 250 mL Erlenmeyer flasks, each
containing 50 mL of the culture medium.

 Incubation: Incubate the production cultures on a reciprocal shaker at 30°C.

e Monitoring: Monitor the production of showdomycin over time using analytical techniques
such as HPLC.

Extraction and Purification

o Cell Separation: After fermentation, separate the mycelium from the culture broth by
centrifugation.

» Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic
solvent, such as ethyl acetate.
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Concentration: Concentrate the organic extract under reduced pressure.

Chromatography: Purify the crude extract using column chromatography on silica gel or
other suitable stationary phases. Elute with a gradient of solvents (e.g., chloroform-
methanol) to isolate showdomycin.

Crystallization: Recrystallize the purified showdomycin from a solvent mixture such as
acetone-benzene to obtain pure crystals.

Analytical Methods

X-ray Crystallography: Single crystals of showdomycin are subjected to X-ray diffraction
analysis to determine the three-dimensional molecular structure. Data is typically collected
on a four-circle diffractometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded
on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent
(e.g., DMSO-de).

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques
are used to determine the molecular weight and fragmentation pattern of showdomyecin.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a
spectrophotometer to determine the wavelength of maximum absorbance.

Biosynthesis of Showdomycin

The biosynthesis of showdomycin in Streptomyces showdoensis is a complex process

involving a dedicated gene cluster. The primary precursors for the biosynthesis are D-ribose

and L-glutamic acid. The maleimide ring is derived from the carbons 2-5 and the nitrogen of L-

glutamate.

Showdomycin

L-Glutamic Acid sdm gene cluster enzymes Maleimide Ring Precursor
C-glycosidic bond formation

D-Ribose » Ribose Moiety —////'
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Figure 1. Simplified biosynthetic pathway of showdomycin.

Mechanism of Action and Signaling Pathways

Showdomycin exhibits its biological activity through multiple mechanisms, primarily by acting
as a fraudulent nucleotide and inhibiting key cellular processes.

Inhibition of DNA and RNA Synthesis

Showdomycin, due to its structural similarity to uridine, can interfere with nucleic acid
synthesis. It is thought to act as a uridine mimic, thereby getting incorporated into growing RNA
chains and causing premature termination. Its inhibitory effects are particularly pronounced in
rapidly dividing cells, which explains its antitumor activity.

Uridine Precursors [—| RNA Polymerase —# RNA Synthesis

DNA Polymerase [—#| DNA Synthesis

Click to download full resolution via product page

Figure 2. Inhibition of DNA and RNA synthesis by showdomycin.

Inhibition of (Na* + K*)-ATPase

Showdomycin has been shown to be a potent and selective inhibitor of the (Na* + K+)-
ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of
sodium and potassium ions across the cell membrane. The maleimide moiety of
showdomyecin is highly reactive towards sulfhydryl groups, and it is proposed that it forms a
covalent bond with a cysteine residue in the nucleotide-binding site of the enzyme, leading to
irreversible inhibition. This disruption of ion homeostasis can trigger downstream signaling
cascades, contributing to the cytotoxic effects of the antibiotic.
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Figure 3. Proposed mechanism of (Na* + K*)-ATPase inhibition by showdomycin.

Conclusion

Showdomycin remains a molecule of significant interest due to its unusual C-nucleoside
structure and potent biological activities. This guide has provided a comprehensive overview of
its structural characteristics, methods for its production and analysis, its biosynthetic origins,
and its multifaceted mechanism of action. Further research into the precise molecular
interactions of showdomycin with its cellular targets will be crucial for the potential
development of novel therapeutic agents based on this unique natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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